1-(3,5-Diiodophenyl)ethanone
Description
Contextualization of Halogenated Acetophenones within Synthetic and Supramolecular Chemistry
Halogenated acetophenones are a class of compounds that have garnered significant attention in both synthetic and supramolecular chemistry. The presence of halogen atoms on the aromatic ring profoundly influences the molecule's electronic properties and its capacity for intermolecular interactions. One of the most significant of these is halogen bonding.
Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom, known as a "σ-hole," is attracted to a nucleophilic region on an adjacent molecule. mdpi.com This interaction is comparable in strength to the more familiar hydrogen bond, with strengths ranging from 5 to 180 kJ/mol. mdpi.com Halogen bonds are highly directional, typically forming angles near 180°, which makes them exceptionally useful for the rational design and construction of complex supramolecular assemblies and for applications in crystal engineering. mdpi.comst-andrews.ac.uk
In compounds like 1-(3,5-Diiodophenyl)ethanone, the two iodine atoms are potent halogen bond donors. The study of related halogenated acetophenones in supersonic jet expansions has shown that halogenation has a pronounced effect on intermolecular interactions and docking preferences with other molecules. rsc.org The ability of iodine to form strong halogen bonds allows these molecules to self-assemble into predictable patterns, such as chains or sheets, which is a foundational concept in the development of new materials. rsc.org
Academic Significance of Diiodinated Phenyl Ethanones in Organic Transformations
The academic significance of diiodinated phenyl ethanones, including this compound, lies in their versatility as building blocks in organic synthesis. The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making it a highly reactive site for a variety of organic reactions.
Key Transformation Areas:
Cross-Coupling Reactions: The iodine atoms serve as excellent leaving groups in numerous palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This enables chemists to link the diiodophenyl ethanone (B97240) core to other molecular fragments, building up more complex and functional molecules.
Precursors to Hypervalent Iodine Reagents: Aryl iodides are precursors to hypervalent iodine compounds, which are powerful and environmentally benign oxidizing agents. synblock.com Reagents like Phenyliodine(III) diacetate (PIDA) are widely used for a vast range of transformations, including C-H functionalization, the construction of heterocyclic rings, and molecular rearrangements. synblock.com The presence of two iodine atoms on this compound offers the potential to generate unique bivalent or polymeric hypervalent iodine reagents. The synthetic utility of these reagents has been demonstrated in numerous reactions, including the α-hydroxylation and α-tosyloxylation of ketones.
Synthesis of Heterocycles: The ketone functional group, in conjunction with the reactive C-I bonds, makes this compound a candidate for constructing heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals. The ketone can undergo condensation reactions, while the aryl iodide moieties can be functionalized to facilitate cyclization.
Research Trajectories and Future Directions Pertaining to this compound
The unique structural features of this compound position it as a valuable platform for future research across several scientific disciplines.
Table 2: Potential Research Applications
| Research Area | Focus |
|---|---|
| Supramolecular Chemistry | Utilization of strong, directional halogen bonding for designing liquid crystals, porous organic frameworks, and sensors. |
| Materials Science | Development of novel organic electronic materials, such as semiconductors and conductors, by leveraging the electronic properties of the iodinated core. |
| Catalysis | Application as a scaffold for new halogen-bond-based organocatalysts, a rapidly developing field. mdpi.com |
| Medicinal Chemistry | Use as an intermediate in the multi-step synthesis of complex, biologically active molecules and pharmaceutical ingredients. |
Future research will likely focus on exploiting the dual functionalities of this compound. In supramolecular chemistry and crystal engineering, the two iodine atoms provide a foundation for building robust, multi-dimensional networks through halogen bonding. In synthetic chemistry, the development of sequential and site-selective cross-coupling reactions at the two C-I positions could provide pathways to highly complex and precisely substituted aromatic structures. Furthermore, its role as a precursor to novel hypervalent iodine reagents could unlock new and efficient oxidative transformations, contributing to the advancement of green chemistry principles.
Structure
3D Structure
Properties
Molecular Formula |
C8H6I2O |
|---|---|
Molecular Weight |
371.94 g/mol |
IUPAC Name |
1-(3,5-diiodophenyl)ethanone |
InChI |
InChI=1S/C8H6I2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-4H,1H3 |
InChI Key |
KJSWUEMVKKHBEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)I)I |
Origin of Product |
United States |
Investigative Studies into the Chemical Reactivity of 1 3,5 Diiodophenyl Ethanone
Transformations of the Ethanone (B97240) Moiety
The ethanone group, a simple ketone, is a versatile functional handle that can undergo a variety of chemical transformations, most notably reduction to its corresponding alcohol and potential oxidation, although the latter is less common for ketones.
The ketone functionality of 1-(3,5-diiodophenyl)ethanone can be readily reduced to form the corresponding secondary alcohol, 1-(3,5-diiodophenyl)ethanol. This transformation is a fundamental reaction in organic synthesis. A common method for this reduction involves the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. This reagent is a mild and selective reducing agent for aldehydes and ketones.
In a typical procedure, this compound is dissolved in a suitable solvent, and a molar excess of sodium borohydride is added portion-wise at a controlled temperature, often at 0 °C to manage the exothermic reaction. The reaction is then typically stirred at room temperature until completion, which can be monitored by techniques such as thin-layer chromatography (TLC). The resulting borate (B1201080) ester intermediate is then hydrolyzed by the addition of water or a dilute acid to yield the final alcohol product.
Furthermore, asymmetric reduction of similar ketones has been successfully achieved using biocatalysis. For instance, studies on the reduction of 3',5'-bis(trifluoromethyl)acetophenone (B56603) using alcohol dehydrogenase enzymes from organisms like Rhodococcus erythropolis have shown excellent enantioselectivity and high conversion rates. researchgate.net This suggests that a similar biocatalytic approach could be employed for the enantioselective synthesis of (S)- or (R)-1-(3,5-diiodophenyl)ethanol, which are valuable chiral building blocks in pharmaceutical synthesis. researchgate.net
Table 1: Reduction of this compound
| Reagent | Solvent | Product | Notes |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 1-(3,5-Diiodophenyl)ethanol | Standard, high-yield reduction of the ketone. |
| Alcohol Dehydrogenase | Aqueous Buffer | (S)- or (R)-1-(3,5-Diiodophenyl)ethanol | Potential for high enantioselectivity. researchgate.net |
The oxidation of ketones is generally more challenging than that of aldehydes and typically requires harsh reaction conditions. Unlike aldehydes, ketones lack a hydrogen atom directly attached to the carbonyl carbon, making them resistant to oxidation under mild conditions. However, under forcing conditions with strong oxidizing agents, the carbon-carbon bond adjacent to the ketone can be cleaved.
For instance, the oxidation of cyclic ketones has been studied using reagents like 1,3-dichloro-5,5'-dimethyl hydantoin (B18101) (DCDMH). researchgate.net Such reactions often proceed through the enol or enolate form of the ketone and can lead to the formation of dicarboxylic acids via cleavage of the ring. researchgate.net In the case of an acyclic ketone like this compound, oxidation could potentially lead to the cleavage of the bond between the carbonyl carbon and the methyl group, yielding 3,5-diiodobenzoic acid, or cleavage of the bond between the carbonyl carbon and the phenyl ring, though the latter is less likely due to the strength of the sp²-sp² bond. However, specific studies on the oxidation of this compound are not widely reported, likely due to the propensity for side reactions and the stability of the ketone group to oxidation under standard conditions.
Reactivity of the Diiodinated Phenyl Ring
The diiodinated phenyl ring of this compound is the site of a rich array of chemical transformations, including electrophilic and nucleophilic substitutions, and, most significantly, palladium-catalyzed cross-coupling reactions.
In electrophilic aromatic substitution (EAS), the existing substituents on the benzene (B151609) ring dictate the position of the incoming electrophile. The acetyl group (-COCH₃) is a deactivating, meta-directing group due to its electron-withdrawing nature through both resonance and inductive effects. organicchemistrytutor.comyoutube.com Conversely, the iodine atoms are deactivating yet ortho-, para-directing. wikipedia.orglibretexts.org The deactivating nature of halogens is due to their strong inductive electron withdrawal, while their ortho-, para-directing effect stems from the ability of their lone pairs to donate electron density through resonance, stabilizing the arenium ion intermediate when the electrophile attacks at the ortho or para positions. wikipedia.orglibretexts.org
In this compound, the positions ortho and para to the acetyl group are positions 2, 4, and 6. The positions ortho and para to the iodine at C3 are C2, C4, and the iodine at C5. Similarly, for the iodine at C5, the ortho and para positions are C4, C6, and the iodine at C3. The acetyl group strongly directs incoming electrophiles to the meta positions (C2 and C6). The iodine atoms direct to their ortho and para positions. Therefore, the directing effects of the substituents are somewhat conflicting. However, given that the acetyl group is a moderate deactivator and halogens are weak deactivators, electrophilic substitution on this ring is generally disfavored and would require forcing conditions. If a reaction were to occur, the incoming electrophile would most likely substitute at the C2 or C6 positions, which are meta to the acetyl group and ortho to one of the iodine atoms.
Aryl halides can undergo nucleophilic aromatic substitution (SNAr) if the aromatic ring is activated by the presence of strong electron-withdrawing groups. chemistrysteps.comlibretexts.org The acetyl group in this compound is an electron-withdrawing group that can activate the ring towards nucleophilic attack, particularly at the positions ortho and para to it. chemistrysteps.com In this molecule, the iodine atoms are located meta to the acetyl group. While ortho and para activation is more pronounced, meta activation can still occur, albeit to a lesser extent.
The SNAr mechanism typically proceeds via an addition-elimination pathway, where a nucleophile attacks the carbon bearing the leaving group (in this case, iodine) to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgwikipedia.org The aromaticity of the ring is then restored by the departure of the leaving group. While halogens are typically good leaving groups in these reactions, the reactivity order is often F > Cl > Br > I, which is counterintuitive to the trend in Sₙ1 and Sₙ2 reactions. youtube.com This is because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by the high electronegativity of the halogen. youtube.com Despite this, iodine can still function as a leaving group, especially with strong nucleophiles and under appropriate reaction conditions.
Examples of nucleophiles that could potentially displace the iodine atoms include alkoxides, amines, and thiols. For instance, reaction with sodium methoxide (B1231860) in methanol at elevated temperatures could lead to the substitution of one or both iodine atoms with methoxy (B1213986) groups.
The presence of two iodine atoms makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond makes it particularly suitable for these transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The reaction is highly versatile and tolerant of a wide range of functional groups. This compound can undergo sequential or double Suzuki coupling to introduce new aryl or alkyl groups at the 3 and 5 positions. nih.gov For example, reaction with two equivalents of phenylboronic acid in the presence of a catalyst like Pd(PPh₃)₄ and a base such as sodium carbonate would yield 1-(3,5-diphenylphenyl)ethanone.
Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine. wikipedia.orglibretexts.orgorganic-chemistry.org This method is highly efficient for the formation of arylalkynes. This compound can be reacted with various alkynes to synthesize di-alkynylated products. For instance, coupling with two equivalents of trimethylsilylacetylene (B32187) followed by deprotection would yield 1-(3,5-diethynylphenyl)ethanone.
Heck Reaction: The Heck reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the vinylic position. wikipedia.orgorganic-chemistry.org This reaction can be used to introduce vinyl groups onto the aromatic ring of this compound. For example, reacting it with two equivalents of styrene (B11656) in the presence of a palladium catalyst would lead to the formation of 1-(3,5-distyrylphenyl)ethanone.
Table 2: Cross-Coupling Reactions of this compound
| Reaction | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura wikipedia.orglibretexts.org | Boronic acid (e.g., PhB(OH)₂) | Pd(PPh₃)₄ / Base (e.g., Na₂CO₃) | Biaryl ketone |
| Sonogashira wikipedia.orglibretexts.org | Terminal alkyne (e.g., TMS-acetylene) | PdCl₂(PPh₃)₂ / CuI / Base (e.g., Et₃N) | Arylalkyne ketone |
| Heck wikipedia.orgorganic-chemistry.org | Alkene (e.g., Styrene) | Pd(OAc)₂ / Ligand / Base (e.g., Et₃N) | Vinylarene ketone |
Influence of Iodine Substitution on Reactivity Profiles and Reaction Mechanisms
The presence of two iodine atoms at the meta-positions (3 and 5) of the phenyl ring, along with the acetyl group at the 1-position, significantly influences the chemical reactivity of this compound. These substituents exert both electronic and steric effects that modulate the reactivity of the aromatic ring and the acetyl moiety.
The iodine atoms are moderately electronegative and act as electron-withdrawing groups through the inductive effect (-I effect). This electronic pull deactivates the aromatic ring towards electrophilic substitution reactions. Conversely, the acetyl group is a strong electron-withdrawing group, further deactivating the aromatic ring. The meta-positioning of the iodine atoms relative to the acetyl group means their deactivating effects are additive, making the aromatic ring significantly less susceptible to electrophilic attack compared to acetophenone (B1666503) itself.
However, the primary utility of iodo-substituted aromatics like this compound lies in their application as substrates in transition metal-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making iodoarenes highly reactive substrates for oxidative addition to low-valent transition metal complexes, a key step in many catalytic cycles.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. The reactivity of the C-I bonds is paramount in these transformations.
Suzuki-Miyaura Coupling: In the Suzuki-Miyaura reaction, which forms carbon-carbon bonds between an organohalide and an organoboron compound, this compound can readily participate. The general reactivity trend for aryl halides in Suzuki coupling is I > Br > Cl > F. wikipedia.org Therefore, the C-I bonds in this compound are highly susceptible to oxidative addition to a Pd(0) catalyst. nih.gov The presence of two iodine atoms allows for sequential or double coupling reactions, enabling the synthesis of complex, symmetrically or asymmetrically substituted aromatic compounds.
Heck-Mizoroki Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, the reactivity of the aryl halide is crucial, with aryl iodides being the most reactive substrates. wikipedia.org this compound can be effectively coupled with various alkenes at one or both iodine-bearing positions. The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle, initiated by the oxidative addition of the C-I bond to the palladium catalyst. wikipedia.org
Sonogashira Coupling: The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. libretexts.org Aryl iodides are the most reactive halides for this transformation, often allowing the reaction to proceed under mild conditions. wikipedia.org this compound can serve as a precursor for the synthesis of di-alkynyl-substituted acetophenones, which are valuable intermediates in materials science and medicinal chemistry.
Influence on Reaction Mechanisms
The di-iodo substitution pattern has a discernible influence on the mechanisms of these reactions. The electron-withdrawing nature of the iodine atoms and the acetyl group facilitates the oxidative addition step by making the aryl carbon more electrophilic. This can lead to faster reaction rates compared to less activated aryl halides.
In cases where sequential coupling is desired, the electronic environment of the remaining C-I bond is altered after the first coupling event. The introduction of an electron-donating or electron-withdrawing group at one of the iodo-positions will modulate the reactivity of the second C-I bond, a factor that can be exploited for selective functionalization.
Comparative Reactivity
The following interactive data table provides a comparative overview of the expected reactivity of this compound in palladium-catalyzed cross-coupling reactions relative to other substituted acetophenones. The reactivity is qualitatively assessed based on established electronic and steric effects.
| Compound | Substituents | Electronic Effect of Substituents on C-X Bond | Steric Hindrance at C-X Bond | Expected Reactivity in Cross-Coupling |
| This compound | 3,5-Diiodo | Strong electron-withdrawing | Moderate | Very High |
| 1-(4-Iodophenyl)ethanone | 4-Iodo | Electron-withdrawing | Low | High |
| 1-(3,5-Dibromophenyl)ethanone | 3,5-Dibromo | Strong electron-withdrawing | Moderate | High |
| 1-(4-Bromophenyl)ethanone | 4-Bromo | Electron-withdrawing | Low | Moderate |
| 1-(4-Chlorophenyl)ethanone | 4-Chloro | Electron-withdrawing | Low | Low |
| Acetophenone | None | Neutral | N/A | N/A (no leaving group) |
This table is based on general principles of organic reactivity. Actual reaction rates can be influenced by specific reaction conditions.
Applications of 1 3,5 Diiodophenyl Ethanone in Advanced Organic Synthesis
Role as a Key Intermediate in the Construction of Complex Organic Architectures
1-(3,5-Diiodophenyl)ethanone functions as a fundamental intermediate in the assembly of intricate organic structures. Its utility stems from the reactivity of both the acetyl group and the carbon-iodine bonds. The acetyl group can participate in various condensation and coupling reactions, while the iodine atoms are susceptible to substitution, allowing for the introduction of diverse functional groups. This dual reactivity enables chemists to construct complex molecular frameworks through multi-step syntheses.
The compound is part of a broader class of acetophenones used to build larger molecules. For instance, multi-step synthesis reactions often utilize acetophenone (B1666503) derivatives to create new carbon-carbon bonds, essential for extending molecular chains and forming rings. youtube.com The presence of halogen atoms, such as iodine, provides specific sites for cross-coupling reactions, further expanding its synthetic potential. It is considered a valuable building block for pharmaceutical intermediates and compound libraries aimed at drug screening. synblock.com
Precursor for the Synthesis of Bioactive Molecules and Pharmaceutical Intermediates
The di-iodinated phenyl ring and ketone functional group make this compound a valuable precursor for molecules with potential biological activity. Its derivatives are investigated in medicinal chemistry for a range of applications.
A key application is in the synthesis of potent enzyme inhibitors. For example, related nitro-catechol structures derived from acetophenones have been synthesized and tested as inhibitors of catechol-O-methyltransferase (COMT), an enzyme relevant in the treatment of neurological disorders. nih.gov One such derivative, 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone, demonstrated potent and selective inhibition of peripheral COMT with a long duration of action. nih.gov The synthesis of such molecules often involves modifying the acetophenone backbone, highlighting the importance of the initial building block.
Furthermore, acetophenone derivatives are used to create intermediates for established drugs. The structurally related compound 1-(3-Phenoxyphenyl)ethanone is a known intermediate for Fenoprofen, a non-steroidal anti-inflammatory drug. google.com This underscores the role of substituted acetophenones as foundational materials in the pharmaceutical industry. The synthesis of various bioactive heterocyclic compounds, such as pyrazolines with antimicrobial properties, also often starts from chalcones, which are directly synthesized from acetophenones. researchgate.net
Building Block in Heterocyclic Chemistry (e.g., Synthesis of Chalcones and Flavones)
One of the most prominent applications of this compound is as a starting material for the synthesis of heterocyclic compounds, particularly chalcones and flavones. Chalcones (1,3-diphenyl-2-propen-1-ones) are open-chain flavonoids that serve as crucial precursors for a vast array of heterocyclic systems. nih.gov
The standard method for synthesizing chalcones is the Claisen-Schmidt condensation. nih.govorientjchem.org This reaction involves the base-catalyzed condensation of an acetophenone derivative with an aromatic aldehyde. In this context, this compound would react with a substituted benzaldehyde (B42025) to form the corresponding di-iodinated chalcone (B49325).
Table 1: General Scheme for Chalcone Synthesis via Claisen-Schmidt Condensation
| Reactant A | Reactant B | Catalyst | Product |
|---|
This is a representative reaction scheme. Specific conditions may vary.
These resulting chalcones can then undergo oxidative cyclization to form flavones (2-phenylchromen-4-ones), another important class of bioactive heterocyclic compounds. researchgate.net The cyclization is often achieved using reagents like iodine in dimethyl sulfoxide (B87167) (DMSO). orientjchem.orgresearchgate.net
Table 2: Research Findings on Chalcone and Flavone Synthesis
| Starting Acetophenone | Aldehyde | Reaction Type | Key Finding |
|---|---|---|---|
| 2,4-dihydroxy acetophenone | Substituted aromatic aldehydes | Claisen-Schmidt Condensation | Synthesis of 2',4'-dihydroxy chalcones which were then cyclized to form 7-hydroxy flavones. researchgate.net |
| 1,1'-(4,6-dihydroxy-1,3-phenylene)diethanone | Various aryl aldehydes | Claisen-Schmidt Condensation | Production of bis-chalcones, which were subsequently cyclized with iodine to yield bis-flavones. ptfarm.pl |
The synthesis of these heterocyclic structures is significant because flavones and their derivatives are known to possess a wide range of pharmacological properties. researchgate.netatlantis-press.com
Utility in Specialty Chemical and Materials Science Component Synthesis
The reactivity of this compound also lends itself to the creation of specialty chemicals and components for materials science. Its ability to participate in condensation reactions makes it a candidate for building larger, functional molecules.
For example, acetophenone derivatives can be used in the synthesis of 1,3,5-triazine (B166579) derivatives. nih.gov The 1,3,5-triazine core is a key motif in various applications, including photochemistry and medicinal chemistry. The synthesis often involves the reaction of a ketone with other reagents to form this nitrogen-containing heterocycle. nih.gov
Additionally, the core structure is relevant to the synthesis of 1,3,5-tricarbonyl compounds. These molecules are valuable intermediates for creating polyketides, which have pharmaceutical applications. organic-chemistry.org The synthesis can be achieved by reacting silyl (B83357) enol ethers (which can be formed from ketones) with acid chlorides. This method provides a route to highly functionalized compounds that can be used in both medicinal chemistry and materials science. organic-chemistry.org
Structural Elucidation and Spectroscopic Characterization Methodologies Applied to 1 3,5 Diiodophenyl Ethanone
X-ray Crystallography for Solid-State Conformation and Crystal Packing Analysis
Anticipated Findings from X-ray Crystallography:
| Parameter | Expected Observation |
| Molecular Conformation | The acetyl group may be coplanar with the phenyl ring to maximize conjugation, or slightly twisted. The exact dihedral angle between the plane of the acetyl group and the phenyl ring would be determined. |
| Bond Lengths and Angles | Carbon-carbon bond lengths within the phenyl ring would be expected to be in the range of 1.38-1.40 Å. The carbon-oxygen double bond of the ketone would be approximately 1.22 Å. The carbon-iodine bond lengths would be a key parameter, expected to be around 2.10 Å. |
| Crystal Packing | The molecules are likely to pack in a manner that maximizes van der Waals forces. The presence of two iodine atoms makes the molecule a good candidate for forming halogen bonds (C-I···O or C-I···π interactions), which would significantly influence the crystal packing arrangement. |
No specific experimental crystallographic data for 1-(3,5-diiodophenyl)ethanone is currently available in the Cambridge Crystallographic Data Centre (CCDC) or other public databases.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Assignment
NMR spectroscopy is a powerful tool for elucidating the structure of a molecule in solution. ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.
Expected ¹H NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.6 | Singlet | 3H | -COCH₃ (Methyl protons) |
| ~7.9-8.2 | Multiplet | 3H | Aromatic protons (H2, H4, H6) |
The aromatic region would likely show a complex splitting pattern due to the meta-substitution. The proton at the 2-position would likely be a triplet, while the protons at the 4 and 6-positions would be doublets.
Expected ¹³C NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ) ppm | Assignment |
| ~26-28 | -COCH₃ (Methyl carbon) |
| ~95 | C3, C5 (Carbons attached to iodine) |
| ~128-145 | Other aromatic carbons |
| ~195-198 | C=O (Ketone carbonyl carbon) |
The carbon atoms directly bonded to the iodine atoms would be significantly shielded and appear at a lower chemical shift.
Specific, experimentally verified NMR data for this compound are not widely published.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes.
Key Expected Vibrational Frequencies:
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretching (aromatic) |
| ~2950-2850 | C-H stretching (aliphatic, methyl) |
| ~1680-1700 | C=O stretching (ketone) |
| ~1560-1600 | C=C stretching (aromatic ring) |
| ~500-600 | C-I stretching |
The strong absorption band corresponding to the carbonyl (C=O) stretch would be a prominent feature in the IR spectrum. The C-I stretching vibrations would be observed in the far-infrared region. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the di-iodinated phenyl ring.
While general spectral characteristics can be predicted, detailed and assigned experimental IR and Raman spectra for this compound are not readily found in the literature.
Electronic Absorption Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its chromophoric system. The chromophore in this compound is the iodinated benzoyl group.
Expected UV-Vis Absorption Maxima (in a non-polar solvent):
| Transition | Approximate λ_max (nm) |
| π → π | ~250-270 |
| n → π | ~300-330 |
The spectrum would be expected to show a strong absorption band (π → π* transition) corresponding to the conjugated system of the benzene (B151609) ring and the carbonyl group. A weaker, longer-wavelength absorption (n → π* transition) arising from the non-bonding electrons of the carbonyl oxygen is also anticipated. The presence of the heavy iodine atoms may cause a red shift (bathochromic shift) in the absorption maxima compared to acetophenone (B1666503).
Specific experimental UV-Vis spectral data for this compound is not widely available in public spectral databases.
Theoretical and Computational Chemistry Studies on 1 3,5 Diiodophenyl Ethanone
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and energetics of molecules like 1-(3,5-diiodophenyl)ethanone. These calculations provide insights into the molecule's stability, reactivity, and electronic properties.
The electronic structure of this compound is characterized by the interplay between the acetyl group and the di-iodinated phenyl ring. The iodine atoms, being highly electronegative, are expected to exert a significant inductive effect, withdrawing electron density from the aromatic ring. This, in turn, influences the electron distribution across the entire molecule, including the carbonyl group.
Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic excitations. For this compound, the presence of heavy iodine atoms is likely to lower the HOMO-LUMO gap compared to unsubstituted acetophenone (B1666503).
Table 1: Representative Calculated Electronic Properties for an Iodinated Acetophenone Derivative
| Parameter | Representative Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.8 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.7 eV | Relates to the chemical reactivity and stability. |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |
Note: The values in this table are representative and intended for illustrative purposes, based on calculations for structurally similar compounds.
Conformational Analysis and Potential Energy Surface Mapping
The conformational flexibility of this compound is primarily associated with the rotation of the acetyl group relative to the plane of the phenyl ring. Conformational analysis and potential energy surface (PES) mapping are computational techniques used to identify the most stable conformations (energy minima) and the energy barriers between them (transition states).
By systematically rotating the dihedral angle defined by the phenyl ring and the acetyl group, a potential energy profile can be generated. For this compound, steric hindrance between the carbonyl oxygen and the bulky iodine atoms at the 3 and 5 positions would likely influence the preferred conformation. It is anticipated that the most stable conformation would involve the acetyl group being twisted out of the plane of the phenyl ring to minimize steric repulsion.
The PES map provides a comprehensive view of the molecule's flexibility and the likelihood of adopting different shapes at a given temperature. This information is crucial for understanding its interactions with other molecules, such as in a crystal lattice or in solution.
Reaction Mechanism Probing through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. For instance, in reactions such as nucleophilic substitution at the carbonyl carbon or electrophilic aromatic substitution, theoretical calculations can map out the entire reaction pathway.
This involves locating the transition state structures and calculating their energies. The activation energy, which is the energy difference between the reactants and the transition state, can be determined, providing a quantitative measure of the reaction rate. By visualizing the imaginary frequency of the transition state, the specific atomic motions that lead to the product can be understood.
For example, in a hypothetical reaction involving the reduction of the carbonyl group, computational modeling could elucidate the step-by-step process of hydride attack and subsequent protonation, helping to rationalize experimentally observed outcomes or to predict the feasibility of a proposed reaction.
Prediction of Spectroscopic Properties via Computational Methods
Computational methods can accurately predict various spectroscopic properties of this compound, which are invaluable for its characterization.
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This allows for the assignment of specific absorption bands to the corresponding vibrational modes, such as the C=O stretch of the acetyl group and the C-I stretches of the di-iodinated ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C nuclei. These predictions are based on the calculated electronic environment around each nucleus and are highly useful in interpreting experimental NMR spectra.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This provides insight into the electronic structure and the nature of the chromophores within the molecule.
Table 2: Representative Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Feature | Corresponding Functional Group/Transition |
| IR | ~1680 cm⁻¹ | C=O stretch |
| IR | ~600-700 cm⁻¹ | C-I stretch |
| ¹³C NMR | ~195 ppm | Carbonyl carbon |
| ¹H NMR | ~7.5-8.0 ppm | Aromatic protons |
| UV-Vis | ~250 nm | π → π* transition |
Note: The values in this table are representative and intended for illustrative purposes, based on general knowledge and data for analogous compounds.
Quantitative Structure-Reactivity Relationship (QSRR) Investigations
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity in a particular chemical transformation. While no specific QSRR studies on this compound are prominently available, a hypothetical study could be designed.
In such an investigation, this compound would be one compound in a larger dataset of substituted acetophenones. Various molecular descriptors would be calculated for each compound using computational methods. These descriptors could include electronic parameters (e.g., HOMO/LUMO energies, atomic charges), steric parameters (e.g., molecular volume, surface area), and topological indices.
The reactivity of these compounds in a specific reaction (e.g., rate of a substitution reaction) would be experimentally measured. Statistical methods, such as multiple linear regression or partial least squares, would then be used to build a QSRR model that correlates the calculated descriptors with the observed reactivity. Such a model would not only provide a deeper understanding of the factors governing the reaction but also allow for the prediction of reactivity for new, unsynthesized compounds.
Supramolecular Chemistry and Non Covalent Interactions of Diiodinated Phenyl Ethanones
Halogen Bonding Interactions in Crystal Engineering and Self-Assembly
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. This occurs due to the anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential, known as a σ-hole, opposite the covalent bond. nih.gov In the context of 1-(3,5-Diiodophenyl)ethanone, the two iodine atoms are potential halogen bond donors.
The utility of diiodinated benzenes as robust building blocks in crystal engineering has been well-established. For instance, 1,4-diiodobenzene (B128391) and its fluorinated analogues have been shown to form extended network structures with nitrogen-containing heterocycles through N···I halogen bonds. acs.orgnih.gov These interactions are highly directional and can be used to control the assembly of molecules into predictable patterns, such as sheets or chains. hhu.de In a hypothetical crystal structure of this compound, one would anticipate strong I···O interactions, where the carbonyl oxygen of one molecule acts as a halogen bond acceptor for an iodine atom of a neighboring molecule. The strength and geometry of these interactions would be a primary determinant of the resulting crystal lattice.
The self-assembly process driven by halogen bonding can lead to the formation of complex supramolecular structures. The competition and cooperation between halogen bonds and other non-covalent interactions, such as hydrogen bonds and π–π stacking, dictate the final architecture. hhu.de For diiodinated phenyl ethanones, the interplay between the iodine atoms and the acetyl group offers a rich landscape for designing materials with specific topologies.
Hydrogen Bonding Networks and Their Role in Supramolecular Architecture
While this compound itself lacks strong hydrogen bond donors like hydroxyl or amine groups, the acetyl group's carbonyl oxygen is a competent hydrogen bond acceptor. The molecule can participate in weaker C–H···O hydrogen bonds, involving the aromatic or methyl protons. Although individually weak, the cumulative effect of multiple C–H···O interactions can significantly influence the crystal packing. researchgate.net
In related acetophenone (B1666503) derivatives, the formation of hydrogen-bonded dimers or chains is a common structural motif. For example, studies on acetophenone complexes have revealed the importance of weak C-H···O hydrogen bonds in stabilizing the crystal structure. nih.gov The presence of phenyl rings also introduces the possibility of C-H···π interactions, further stabilizing the supramolecular assembly. researchgate.net The specific geometry and network of these hydrogen bonds would be a key feature of the supramolecular architecture of this compound.
The introduction of a hydroxyl group, as in 1-(4-hydroxy-3,5-diiodophenyl)ethanone, would dramatically change the hydrogen bonding landscape, introducing strong O-H···O interactions that would likely dominate the crystal packing. The absence of such a strong donor in this compound makes the weaker C-H···O and halogen bonds the primary drivers of its self-assembly.
Crystal Packing Analysis and Intermolecular Forces in Solid State
The crystal packing of a molecule is the result of a delicate balance of various intermolecular forces, including van der Waals forces, dipole-dipole interactions, and more specific interactions like halogen and hydrogen bonds. For this compound, the large and polarizable iodine atoms would contribute significantly to dispersion forces.
Molecular Recognition Phenomena Involving Diiodinated Cores
Molecular recognition refers to the specific interaction between two or more molecules through non-covalent forces. The diiodinated phenyl core of this compound provides a scaffold for specific recognition events. The iodine atoms, acting as halogen bond donors, can selectively interact with molecules that possess halogen bond acceptor sites, such as Lewis bases.
The principles of molecular recognition are fundamental to supramolecular chemistry and have applications in areas like sensor design and catalysis. For example, the ability of diiodinated compounds to form stable complexes with specific guest molecules is a testament to their molecular recognition capabilities. acs.orghhu.de The size, shape, and electronic properties of the binding cavity created by the self-assembly of this compound would determine its selectivity for different guest molecules.
Furthermore, the phenyl ring itself can participate in π–π stacking and C–H···π interactions, which are crucial for the recognition of aromatic guest molecules. nih.gov The combination of halogen bonding and other weak interactions allows for the construction of sophisticated host-guest systems with high degrees of specificity. While specific examples involving this compound are not documented in the available literature, the foundational principles suggest its potential as a building block in the field of molecular recognition.
Photophysical Properties and Optoelectronic Behavior of 1 3,5 Diiodophenyl Ethanone Derivatives
Absorption and Emission Spectroscopy: Wavelengths, Intensities, and Spectral Shifts
There is no published data detailing the absorption and emission spectra of 1-(3,5-diiodophenyl)ethanone or its derivatives. Spectroscopic analysis is fundamental to determining the wavelengths of maximum absorption (λmax) and emission (λem), as well as their corresponding intensities (molar extinction coefficients and emission intensities). Such data would be crucial for understanding the electronic transitions within the molecule. Furthermore, without these foundational spectra, it is impossible to analyze spectral shifts (e.g., bathochromic or hypsochromic shifts) that would occur upon substitution on the phenyl ring or the ethanone (B97240) moiety.
Fluorescence Quantum Yield and Lifetime Measurements
Detailed measurements of fluorescence quantum yields (ΦF) and lifetimes (τF) for this compound and its derivatives have not been reported in the scientific literature. The fluorescence quantum yield is a critical parameter that quantifies the efficiency of the emission process, representing the ratio of photons emitted to photons absorbed. Similarly, the fluorescence lifetime, which describes the average time the molecule spends in the excited state before returning to the ground state, is a key indicator of the dynamics of the excited state processes. The heavy iodine atoms on the phenyl ring would be expected to significantly influence these properties through the heavy-atom effect, which typically enhances intersystem crossing and reduces fluorescence, but experimental verification is absent.
Influence of Aromatic Substituents on Photophysical Characteristics
The systematic study of how different aromatic substituents affect the photophysical properties of this compound has not been undertaken. Attaching electron-donating or electron-withdrawing groups to the phenyl ring would be expected to modulate the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO), thereby altering its absorption and emission wavelengths, as well as its quantum yield. However, no research articles are available that explore these structure-property relationships for this specific compound.
Solvent Effects on Optical Properties and Electronic Transitions
The influence of solvent polarity on the optical properties and electronic transitions of this compound remains uninvestigated. Solvatochromism, the change in the color of a substance when dissolved in different solvents, provides valuable insights into the nature of the electronic transitions and the difference in dipole moment between the ground and excited states. A systematic study in a range of solvents with varying polarities would be necessary to characterize the solvatochromic behavior of this compound, but such data is currently unavailable.
Emerging Research Directions and Future Perspectives for 1 3,5 Diiodophenyl Ethanone
Integration in Novel Functional Materials and Optoelectronic Devices
The diiodo substitution pattern of 1-(3,5-diiodophenyl)ethanone offers a unique platform for the synthesis of innovative functional materials and components for optoelectronic devices. The two iodine atoms serve as versatile handles for cross-coupling reactions, enabling the construction of extended π-conjugated systems. These systems are the cornerstone of materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic applications. nih.govnih.govktu.edu
Researchers are exploring the use of this compound in the synthesis of conjugated polymers and dendrimers. Through palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki reactions, the iodine atoms can be replaced with acetylenic or aryl groups, respectively. researchgate.netresearchgate.netrsc.orglibretexts.org This allows for the precise tuning of the material's electronic and photophysical properties, such as the HOMO/LUMO energy levels and the absorption and emission spectra. rsc.orgbeilstein-journals.orgnih.gov For instance, the incorporation of electron-donating and electron-accepting moieties through these coupling reactions can lead to materials with strong intramolecular charge transfer (ICT) characteristics, which are highly desirable for applications in nonlinear optics and as emitters in OLEDs. nih.gov
Another promising area is the development of metal-organic frameworks (MOFs) using derivatives of this compound as organic linkers. d-nb.infonih.govresearchgate.net The rigid structure and the potential for post-synthetic modification make these MOFs attractive for applications in gas storage, separation, and heterogeneous catalysis. The ketone functionality can also be modified to introduce additional coordination sites or functional groups within the MOF structure.
Below is an illustrative table of potential photophysical properties of functional materials derived from this compound, based on typical values for similar diiodoaromatic compounds.
Table 1: Potential Photophysical Properties of Functional Materials Derived from this compound
| Derivative Type | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) | Potential Application |
|---|---|---|---|---|
| Diphenylacetylene Derivative | 350-400 | 450-500 | 60-80 | Blue Emitter for OLEDs |
| Distyrylbenzene Derivative | 400-450 | 500-550 | 70-90 | Green Emitter for OLEDs |
| Thiophene-Containing Polymer | 450-550 | 600-700 | 30-50 | Active Layer in OPVs |
| Porphyrin-Cored Dendrimer | 420 (Soret), 550-650 (Q-bands) | 650-750 | 10-20 | Photosensitizer |
Advanced Catalysis and Organometallic Applications
The field of advanced catalysis is another area where this compound and its derivatives are poised to make a significant impact. The diiodophenyl moiety can serve as a robust ligand for various transition metals, leading to the formation of novel organometallic complexes with potential catalytic activities. nih.govresearchgate.netrsc.org The electronic properties of the catalyst can be fine-tuned by modifying the substituents on the phenyl ring or by transforming the ketone group.
Palladium complexes featuring ligands derived from diiodophenyl ketones are being investigated for their efficacy in cross-coupling reactions. nih.govnih.gov The presence of the iodine atoms on the ligand backbone could influence the stability and reactivity of the catalytic species. Furthermore, the ketone functionality could act as a hemilabile coordinating group, potentially enabling more controlled and selective catalytic transformations.
The development of catalysts for C-H activation is a major focus in modern organic synthesis. researchgate.netrsc.org Organometallic complexes of rhodium and iridium containing ligands derived from this compound could be designed to facilitate the selective functionalization of otherwise inert C-H bonds. The diiodo-substitution pattern offers opportunities to create bimetallic catalysts, where the two metal centers can act cooperatively to promote challenging transformations.
The table below illustrates potential catalytic applications of organometallic complexes derived from this compound.
Table 2: Potential Catalytic Applications of Organometallic Complexes Derived from this compound
| Metal Center | Ligand Type | Reaction Type | Substrate | Product |
|---|---|---|---|---|
| Palladium(II) | Pincer Ligand | Suzuki Coupling | Aryl Bromide | Biaryl |
| Rhodium(III) | Cyclometalated Ligand | C-H Arylation | Benzene (B151609) | Biphenyl |
| Iridium(I) | N-Heterocyclic Carbene Ligand | Hydrogenation | Alkene | Alkane |
| Ruthenium(II) | Schiff Base Ligand | Transfer Hydrogenation | Ketone | Alcohol |
Innovations in Sustainable Chemistry and Green Synthesis Methodologies
In line with the growing emphasis on sustainable chemistry, researchers are exploring greener methods for the synthesis and application of this compound. Traditional methods for the synthesis of aryl ketones often involve harsh reagents and generate significant waste. Modern approaches, such as microwave-assisted synthesis and photocatalysis, offer more environmentally benign alternatives. youtube.comwisdomlib.orgnih.govhacettepe.edu.trnih.gov
Microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times, improve yields, and often eliminate the need for hazardous solvents. youtube.comwisdomlib.orgnih.govhacettepe.edu.trnih.gov The application of MAOS to the synthesis of this compound and its derivatives could lead to more efficient and sustainable manufacturing processes. For example, microwave-assisted Sonogashira couplings have been reported to proceed rapidly and with high efficiency. rsc.org
Photocatalysis, which utilizes visible light as a renewable energy source, is another promising green methodology. researchgate.netresearchgate.netrsc.orgnih.govnih.gov The synthesis of functionalized aryl ketones through photocatalytic pathways is an active area of research. researchgate.netresearchgate.netrsc.orgnih.gov It is conceivable that this compound could be synthesized or functionalized using photocatalytic methods, thereby reducing the reliance on traditional, energy-intensive processes.
The following table summarizes potential green synthesis methodologies applicable to this compound and its derivatives.
Table 3: Potential Green Synthesis Methodologies for this compound and Derivatives
| Methodology | Key Advantages | Potential Application |
|---|---|---|
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, higher yields | Synthesis of this compound and its derivatives |
| Photocatalysis | Use of visible light, mild reaction conditions | C-H functionalization, synthesis of precursors |
| Solvent-Free Reactions | Reduced waste, simplified purification | Sonogashira and Suzuki coupling reactions |
| Catalysis in Aqueous Media | Reduced use of organic solvents, improved safety | Cross-coupling reactions |
Exploration of New Chemical Transformations and Synthetic Methodologies
The unique reactivity of the carbon-iodine bonds and the ketone functionality in this compound opens up avenues for the exploration of new chemical transformations and synthetic methodologies. Beyond the well-established cross-coupling reactions, researchers are investigating novel ways to functionalize this versatile building block.
One area of interest is the direct C-H activation of the aromatic ring. researchgate.netrsc.org While the iodine atoms are the most reactive sites for cross-coupling, the development of catalytic systems that can selectively activate the C-H bonds ortho to the acetyl group would provide a powerful tool for creating highly substituted aromatic compounds.
The ketone group itself can be a site for a variety of transformations. For instance, it can be converted to an alkyne through the Corey-Fuchs reaction, providing an alternative route to conjugated systems. It can also be used as a handle for the synthesis of heterocyclic compounds, such as pyrimidines or quinolines, which are important scaffolds in medicinal chemistry. wisdomlib.orgresearchgate.netmdpi.com
Furthermore, the diiodo-substitution allows for sequential or one-pot double functionalization, leading to the rapid construction of complex molecules. This is particularly valuable in the synthesis of macrocycles and other topologically interesting structures. The development of new multicomponent reactions involving this compound is another exciting prospect. wisdomlib.orgresearchgate.net
The table below outlines some of the new chemical transformations being explored for this compound.
Table 4: Exploration of New Chemical Transformations for this compound
| Transformation | Reagents and Conditions | Product Type |
|---|---|---|
| Double Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst, Base | Di-alkynyl Aromatic Compound |
| Double Suzuki Coupling | Arylboronic Acid, Pd catalyst, Base | Terphenyl or Quaterphenyl Derivative |
| C-H Activation/Arylation | Aryl Halide, Rh or Ir catalyst | Ortho-arylated Ketone |
| Heterocycle Formation | Amidine, Base | Substituted Pyrimidine (B1678525) |
| Corey-Fuchs Reaction | CBr4, PPh3; n-BuLi | Diiodo-phenylethyne |
Q & A
Q. What are the optimal synthetic routes for 1-(3,5-diiodophenyl)ethanone, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation of 1,3-diiodobenzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative routes include direct iodination of acetophenone derivatives using iodine monochloride (ICl) under controlled conditions . Key parameters include temperature (60–80°C), solvent polarity (e.g., dichloromethane), and stoichiometric ratios. Yields often range from 40–65%, with impurities arising from over-iodination or incomplete acylation. Purification via column chromatography (e.g., silica gel, hexane/EtOAc gradient) is critical .
Q. How can spectroscopic techniques (NMR, MS, IR) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Expect a singlet for the acetyl group (δ ~2.6 ppm) and absence of aromatic protons due to iodine's deshielding effect.
- ¹³C NMR : Acetyl carbonyl at ~200 ppm; aromatic carbons adjacent to iodine appear downfield (δ ~95–110 ppm) .
- MS : Molecular ion [M]⁺ at m/z 374 (C₈H₆I₂O), with fragmentation patterns showing loss of CO (28 amu) .
- IR : Strong C=O stretch ~1680 cm⁻¹; C-I stretches at ~500–600 cm⁻¹ .
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
- Methodological Answer : Heavy iodine atoms create strong X-ray absorption, complicating single-crystal diffraction. Use high-intensity synchrotron radiation or smaller crystals (<0.1 mm). SHELXL software is recommended for refinement due to its robustness in handling heavy-atom data. Solvent choice (e.g., slow evaporation in ethyl acetate) improves crystal quality.
Advanced Research Questions
Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing iodine substituents activate the aryl ring toward nucleophilic aromatic substitution (SNAr) but deactivate it toward electrophilic reactions. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ with aryl boronic acids at 80–100°C in THF/water. Monitor regioselectivity via LC-MS and optimize catalyst loading (1–5 mol%) to minimize dehalogenation side reactions .
Q. What computational methods are suitable for modeling the molecular geometry and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311G(d,p) basis set accurately predicts bond lengths and angles. For iodine atoms, use relativistic pseudopotentials (e.g., LANL2DZ). Analyze HOMO-LUMO gaps to predict reactivity; the acetyl group lowers LUMO energy, enhancing electrophilicity .
Q. How can discrepancies in reported melting points or spectral data be resolved?
- Methodological Answer : Contradictions often arise from polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to identify polymorphs. Cross-validate spectral data with NIST Chemistry WebBook standards . For example, conflicting IR peaks may require deuteration studies to isolate vibrational modes.
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
